Benzenamine, N-(2-methyl-2-nitropropyl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-(2-methyl-2-nitropropyl)- typically involves the reaction of benzenamine with 2-methyl-2-nitropropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
C6H5NH2+ClCH2C(CH3)2NO2→C6H5NHCH2C(CH3)2NO2+HCl
Industrial Production Methods
Industrial production of Benzenamine, N-(2-methyl-2-nitropropyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in a solvent such as ethanol or methanol to facilitate the reaction and improve product isolation.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N-(2-methyl-2-nitropropyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents like potassium permanganate.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2).
Major Products Formed
Oxidation: Formation of N-(2-methyl-2-aminopropyl)benzenamine.
Reduction: Formation of nitroso derivatives.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Benzenamine, N-(2-methyl-2-nitropropyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, N-(2-methyl-2-nitropropyl)- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The compound’s aromatic ring allows it to participate in π-π interactions with aromatic amino acids in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- Benzenamine, N-methyl-2-nitro-
- Benzenamine, 2-nitro-N-phenyl-
- Benzenamine, N,N,2-trimethyl-
Uniqueness
Benzenamine, N-(2-methyl-2-nitropropyl)- is unique due to the presence of the 2-methyl-2-nitropropyl group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other benzenamine derivatives and influences its reactivity and applications.
Properties
CAS No. |
5448-31-7 |
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Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
N-(2-methyl-2-nitropropyl)aniline |
InChI |
InChI=1S/C10H14N2O2/c1-10(2,12(13)14)8-11-9-6-4-3-5-7-9/h3-7,11H,8H2,1-2H3 |
InChI Key |
VXMCOYAYZHUGIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNC1=CC=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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